An In-depth Technical Guide to 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Potential Biological Activities, and Research Protocols
An In-depth Technical Guide to 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Potential Biological Activities, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both from natural and synthetic origins.[1][2] This structural class has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and central nervous system effects.[3][4][5] This guide focuses on a specific derivative, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, providing a comprehensive overview of its chemical characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on the extensive research conducted on analogous compounds. Detailed experimental protocols for synthesis and biological evaluation are also presented to facilitate further investigation into this promising molecule.
While specific research on 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is limited, this guide synthesizes the available knowledge on its core structure to provide a predictive framework for its properties and potential applications.
Chemical and Physical Properties
The fundamental properties of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one are summarized in the table below. These have been collated from chemical supplier databases.[6]
| Property | Value | Reference |
| CAS Number | 103361-44-0 | [6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |
| Molecular Weight | 192.22 g/mol | [6] |
| IUPAC Name | 6-amino-4-ethyl-2H-benzo[b][3][7]oxazin-3(4H)-one | [6] |
| SMILES | O=C1COC2=CC=C(N)C=C2N1CC | [6] |
| Purity | Typically ≥96% | [6] |
Synthesis of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group
-
To a stirred solution of 4-amino-2-nitrophenol in a suitable solvent such as acetic acid, add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-hydroxy-3-nitrophenyl)acetamide.
Step 2: O-Alkylation with Chloroacetyl Chloride
-
Dissolve N-(4-hydroxy-3-nitrophenyl)acetamide in an appropriate solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-(2-chloroacetoxy)-3-nitrophenyl)acetamide.
Step 3: Introduction of the Ethyl Group
-
Dissolve the product from Step 2 in a polar aprotic solvent like acetonitrile.
-
Add an excess of ethylamine (as a solution in a suitable solvent or neat) to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain N-(4-(2-(ethylamino)acetoxy)-3-nitrophenyl)acetamide.
Step 4: Reductive Cyclization
-
Dissolve the ethylamino intermediate in a solvent mixture such as ethanol/acetic acid.
-
Add a reducing agent, for instance, iron powder or perform catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux (if using iron) or stir under hydrogen pressure at room temperature until the nitro group is reduced and cyclization is complete.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to afford 6-Acetamido-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.
Step 5: Deprotection of the Amino Group
-
Suspend the acetamido-protected compound in a solution of dilute hydrochloric acid (e.g., 3-6 M HCl).
-
Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the amide.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid, wash thoroughly with water, and dry to yield the final product, 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.
Potential Biological Activities and Mechanisms of Action
The 2H-1,4-benzoxazin-3(4H)-one scaffold is associated with a diverse range of biological activities. The presence of the 6-amino and 4-ethyl substituents on this core structure could modulate its pharmacological profile. Below is an overview of the potential biological activities based on studies of analogous compounds.
Anti-Inflammatory Activity
Numerous derivatives of 1,4-benzoxazin-3-one have demonstrated significant anti-inflammatory properties.[11][12]
Potential Mechanism of Action: Nrf2/HO-1 Pathway Activation
A key anti-inflammatory mechanism for some bioactive molecules is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[13] Under inflammatory conditions, activation of this pathway can suppress the production of pro-inflammatory mediators.
Caption: Potential anti-inflammatory mechanism via the Nrf2/HO-1 pathway.
Anticancer Activity
The benzoxazinone core is a feature of several compounds with demonstrated anticancer activity.[4][14]
Potential Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Certain 1,4-benzoxazin-3-one derivatives have been designed as inhibitors of tyrosine kinases such as KDR and ABL, which are implicated in cancer cell proliferation and angiogenesis.[3][15]
-
DNA Intercalation and G-Quadruplex Stabilization: The planar structure of the benzoxazinone ring system allows for potential intercalation into DNA. Some derivatives have been shown to induce the formation of G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[4]
Quantitative Data for Related Benzoxazinone Derivatives (Anticancer Activity)
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Benzoxazinone-triazole hybrid | A549 (Lung) | Cytotoxicity | 7.59 | [4] |
| 6-cinnamoyl-2H-benzo[b][3][7]oxazin-3(4H)-one derivative | A549 (Lung) | Growth suppression | ~10 | [4] |
| Aminoflavone-1,3-benzoxazine derivative | MCF-7 (Breast) | Cytotoxicity | 8.03 | [16] |
| 2-sec-amino-4H-3,1-benzoxazin-4-one | Human CMV Protease | Inhibition | - | [2] |
| 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-one | Renin | Inhibition | - | [2] |
Antifungal Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising activity against a range of phytopathogenic fungi.[8] The introduction of an N-ethyl group, as in the target compound, has been noted in some active antifungal analogs.[8]
Quantitative Data for Related Benzoxazinone Derivatives (Antifungal Activity)
| Compound | Fungi | Activity | Concentration for Complete Inhibition (mg/L) | Reference |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, etc. | Mycelial growth inhibition | 200 | [8] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani | Mycelial growth inhibition | 100 | [8] |
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, the following detailed protocols are provided as a starting point for researchers.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of the compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cytotoxicity.
-
-
Nitric Oxide (NO) Assay (Griess Test):
-
Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
Protocol 2: In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.
Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma).
Methodology:
-
Cell Culture: Maintain the cancer cell lines in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
MTT Assay for Cytotoxicity:
-
Seed the cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere for 24 hours.[17]
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.[17]
-
Perform the MTT assay as described in Protocol 1.
-
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Protocol 3: Tyrosine Kinase Inhibition Assay
Objective: To assess the inhibitory activity of the compound against a specific tyrosine kinase (e.g., EGFR, VEGFR-2).
Methodology: This protocol is a general guideline for a radiometric assay. Commercially available kits are often used.[18][19]
-
Reagents: Purified tyrosine kinase, specific substrate (e.g., a synthetic peptide), [γ-³²P]ATP, assay buffer, and phosphocellulose paper.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, the test compound at various concentrations, the substrate, and the purified kinase.
-
Initiate the reaction by adding [γ-³²P]ATP. .
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[18]
-
Termination and Detection:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper square to terminate the reaction.
-
Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]
-
Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.
Conclusion
6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a promising, yet underexplored, derivative of the biologically significant 1,4-benzoxazin-3-one scaffold. Based on the extensive research on analogous compounds, it is plausible that this molecule possesses valuable pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research. The proposed synthetic route offers a practical approach for its preparation, and the detailed experimental protocols provide a solid foundation for its biological evaluation. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and mechanism of action, potentially leading to the development of novel drug candidates.
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